2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride
CAS No.: 1797943-59-9
Cat. No.: VC5169022
Molecular Formula: C10H13ClF3NO
Molecular Weight: 255.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797943-59-9 |
|---|---|
| Molecular Formula | C10H13ClF3NO |
| Molecular Weight | 255.67 |
| IUPAC Name | 2-[4-(trifluoromethoxy)phenyl]propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12F3NO.ClH/c1-9(2,14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6H,14H2,1-2H3;1H |
| Standard InChI Key | HFTXCXIQRNDZAQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=C(C=C1)OC(F)(F)F)N.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
The compound’s molecular formula is C₁₀H₁₃ClF₃NO, with a molar mass of 255.67 g/mol. Its IUPAC name, 2-[4-(trifluoromethoxy)phenyl]propan-2-amine hydrochloride, reflects the tertiary amine center bonded to a para-trifluoromethoxy-substituted benzene ring. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC(C)(C1=CC=C(C=C1)OC(F)(F)F)N.Cl |
| InChIKey | HFTXCXIQRNDZAQ-UHFFFAOYSA-N |
| PubChem CID | 75494282 |
| Hazard Statements | H302, H315, H319, H335 |
The trifluoromethoxy group confers electronegativity and lipophilicity, potentially enhancing membrane permeability compared to non-fluorinated analogs .
Spectral and Computational Data
While experimental spectral data (NMR, IR) are unavailable, computational models predict:
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¹H NMR: A singlet at δ 1.6 ppm for the two methyl groups on the amine, coupled with aromatic protons (δ 7.2–7.8 ppm) split by the -OCF₃ group.
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Mass Spectrometry: A base peak at m/z 220 corresponding to the [M-Cl]⁺ ion, with fragments at m/z 177 (C₈H₆F₃O⁺) and 69 (CF₃⁺).
Solubility data remain uncharacterized, but hydrochloride salts typically exhibit higher aqueous solubility than free bases.
Synthetic Routes and Optimization
Reported Methods
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Friedel-Crafts Acylation: Introducing an acetyl group to 4-(trifluoromethoxy)benzene, followed by amination .
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Buchwald-Hartwig Amination: Coupling a trifluoromethoxy aryl halide with a secondary amine using palladium catalysts .
A plausible route involves:
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Step 1: Nitration of 4-(trifluoromethoxy)benzene to introduce a nitro group.
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Step 2: Reduction to the primary amine using H₂/Pd-C.
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Step 3: Alkylation with acetone via reductive amination to yield the tertiary amine .
Challenges in Synthesis
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Trifluoromethoxy Group Stability: The -OCF₃ group is susceptible to hydrolysis under acidic conditions, necessitating anhydrous reactions .
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Regioselectivity: Para-substitution dominates due to the electron-withdrawing nature of -OCF₃, but ortho/para mixtures may require chromatographic separation .
Pharmacological and Industrial Applications
Material Science Applications
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Coordination Chemistry: The amine group can act as a ligand for transition metals, forming complexes with catalytic activity.
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Polymer Modifiers: Incorporation into epoxy resins improves thermal stability due to the aromatic trifluoromethoxy group .
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion; use PPE |
| H315 | Causes skin irritation | Wear gloves/protective clothing |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use in ventilated areas |
Regulatory and Patent Landscape
Patent Analysis
Although no patents directly claim 2-[4-(trifluoromethoxy)phenyl]propan-2-amine hydrochloride, related innovations include:
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EP3170807A1: Describes enamine-based synthesis of trifluoromethyl-substituted amphetamines, adaptable to trifluoromethoxy analogs .
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US10351510B2: Covers fenfluramine compositions, highlighting the therapeutic relevance of fluorinated amines .
Future Research Directions
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